

Section 1: Core Compound Identification and Physicochemical Properties

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Compound of Interest

Compound Name: 1-Chloro-2-nitrobenzene

Cat. No.: B146284

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1-Chloro-2-nitrobenzene, also known as o-chloronitrobenzene (ONCB), is an aromatic organic compound with the chemical formula $C_6H_4ClNO_2$. It is characterized by a benzene ring substituted with a chlorine atom and a nitro group at adjacent positions. This ortho-positioning is critical to its chemical behavior, distinguishing it significantly from its meta and para isomers. At ambient temperatures, it typically presents as a pale yellow crystalline solid or liquid.

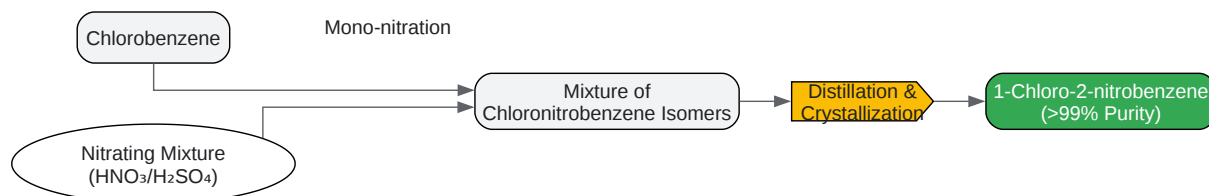
The compound's utility in research and industry stems from its specific physicochemical properties, which dictate its solubility, reactivity, and environmental distribution.

Table 1: Physicochemical Properties of **1-Chloro-2-nitrobenzene**

Property	Value	Source(s)
CAS Number	88-73-3	
Molecular Formula	C ₆ H ₄ ClNO ₂	
Molecular Weight	157.55 g/mol	
Appearance	Yellowish crystalline solid or liquid	
Melting Point	31-33 °C	
Boiling Point	246 °C	
Density	1.348 g/mL at 25 °C	
Vapor Pressure	4.0 Pa at 20 °C; 0.04 mmHg at 25 °C	
Water Solubility	441 mg/L at 20 °C (Slightly soluble)	
Solubility	Soluble in alcohol, benzene, diethyl ether	
Log K _{ow} (Octanol/Water)	2.24	
Flash Point	126 °C (closed cup)	
Autoignition Temperature	500 °F	

Section 2: Industrial Synthesis Pathway

The primary industrial route to **1-Chloro-2-nitrobenzene** is the mono-nitration of chlorobenzene. This electrophilic aromatic substitution reaction is typically performed in a closed, continuous system. The process yields a mixture of chloronitrobenzene isomers, which must then be separated. Through carefully controlled distillation and crystallization procedures, the **1-chloro-2-nitrobenzene** isomer is isolated to a purity often exceeding 99%.



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Caption: Industrial synthesis workflow for **1-Chloro-2-nitrobenzene**.

Section 3: Chemical Reactivity and Mechanistic Insights

The synthetic value of **1-Chloro-2-nitrobenzene** is rooted in its distinct reactivity, which is dominated by the interplay between the chloro and nitro substituents.

Nucleophilic Aromatic Substitution (S_NAr)

This is the most significant reaction pathway for this molecule. Unlike typical aryl halides, the chlorine atom in **1-chloro-2-nitrobenzene** is highly susceptible to substitution by nucleophiles. This enhanced reactivity is a direct consequence of the powerful electron-withdrawing nitro group positioned ortho to the chlorine.

Causality and Mechanism: The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The ortho-nitro group is crucial because it can delocalize the negative charge of the intermediate through resonance, significantly lowering the activation energy of the reaction. This stabilization is not possible when the nitro group is in the meta position, rendering 1-chloro-3-nitrobenzene largely unreactive under similar conditions.

Caption: Mechanism of Nucleophilic Aromatic Substitution (S_NAr).

Reduction of the Nitro Group

Another synthetically vital transformation is the reduction of the nitro group to an amine. This reaction converts **1-chloro-2-nitrobenzene** into 2-chloroaniline, a valuable precursor for many pharmaceuticals and dyes. Various reducing agents can be employed, with a common laboratory method using platinum on carbon with a hydrogen donor like ammonium formate or formic acid.

Section 4: Applications in Advanced Chemical Synthesis

1-Chloro-2-nitrobenzene is not an end-product but a foundational building block. Its unique reactivity makes it indispensable in several fields:

- **Pharmaceuticals:** It serves as a key starting material for synthesizing a wide range of active pharmaceutical ingredients (APIs). The ability to introduce a nucleophile and then potentially modify the resulting amine (from nitro reduction) allows for the construction of complex heterocyclic scaffolds found in many drugs. For example, it has been used in the synthesis of 1-hydroxybenzotriazole derivatives, which are important reagents in peptide synthesis.
- **Dyes and Pigments:** It is an intermediate in the production of azo and sulfur dyes.
- **Agrochemicals:** The compound is a precursor for various pesticides and herbicides.
- **Specialty Chemicals:** It is used to produce other intermediates like o-fluoronitrobenzene and nitrophenol.

Section 5: Analytical Characterization

Unambiguous identification of **1-Chloro-2-nitrobenzene** is achieved through standard spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR):** The ^1H NMR spectrum in CDCl_3 shows complex multiplets in the aromatic region, characteristic of the four distinct protons on the substituted benzene ring.
- **Mass Spectrometry (MS):** Electron ionization (EI) mass spectrometry typically shows a molecular ion peak (M^+) at m/z 157 and a characteristic isotopic pattern for the $\text{M}+2$ peak

due to the presence of the ^{37}Cl isotope. Common fragment ions include the loss of NO_2 (m/z 111) and subsequent loss of Cl.

- Infrared (IR) Spectroscopy: The IR spectrum displays strong characteristic absorption bands corresponding to the C-Cl, C- NO_2 (asymmetric and symmetric stretching), and aromatic C-H and C=C bonds.

Section 6: Safety, Handling, and Toxicology

1-Chloro-2-nitrobenzene is a hazardous substance and must be handled with stringent safety protocols.

6.1 Hazard Identification

- Acute Toxicity: Toxic if swallowed and toxic in contact with skin.
- Organ-Specific Effects: It is a methemoglobin former, meaning it impairs the oxygen-carrying capacity of the blood, which can lead to cyanosis (blue lips, fingernails, and skin). The substance may also cause damage to the liver.
- Chronic Effects: Prolonged or repeated exposure can cause damage to the blood and liver. It is also suspected of causing cancer.
- Environmental Hazard: The substance is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.

6.2 Recommended Handling and Personal Protective Equipment (PPE)

A rigorous risk assessment must be performed before any work is undertaken.

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.

- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-protective suit to prevent skin contact.
- Respiratory Protection: In case of insufficient ventilation or when generating dust/aerosols, use a NIOSH-approved respirator with appropriate cartridges.

6.3 First Aid and Emergency Procedures

- After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
- After Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
- After Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.
- After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

6.4 Storage and Disposal

- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible materials such as strong bases and oxidizing agents.
- Disposal: This material and its container must be disposed of as hazardous waste in accordance with all federal, state, and local environmental regulations.

Section 7: Environmental Fate and Ecotoxicity

1-Chloro-2-nitrobenzene shows limited biodegradability in standard tests. Due to its toxicity to aquatic life, releases into the environment must be strictly avoided. It has a medium potential for binding to soil organic matter. While its bioaccumulation potential in aquatic organisms is not considered significant based on measured bioconcentration factors (BCF), its persistence and toxicity warrant careful management of all waste streams.

Conclusion

1-Chloro-2-nitrobenzene (CAS 88-73-3) is a cornerstone intermediate whose value is defined by the activating effect of its ortho-nitro group on the chlorine substituent. This property facilitates a range of nucleophilic aromatic substitution reactions that are fundamental to the synthesis of numerous high-value products in the pharmaceutical, dye, and agrochemical industries. However, its significant utility is matched by its considerable toxicity. A thorough understanding of its chemical reactivity, coupled with unwavering adherence to rigorous safety and handling protocols, is essential for its responsible and effective use in research and development.

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- To cite this document: BenchChem. [Section 1: Core Compound Identification and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146284#1-chloro-2-nitrobenzene-cas-number-88-73-3]

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